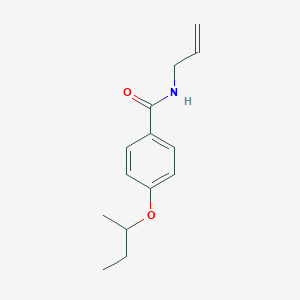![molecular formula C19H21ClN2O2 B268342 N-(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide](/img/structure/B268342.png)
N-(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide, also known as N-(2-chloro-5-methylphenyl)-N'-(4-{[3-(2-chlorophenyl)-2-oxopropyl]amino}phenyl)urea, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide is not fully understood. However, it has been suggested that it may exert its therapeutic effects through the inhibition of cyclooxygenase-2 (COX-2) and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide has been shown to decrease the production of inflammatory mediators, such as prostaglandins and cytokines, in animal models. It has also been found to reduce pain and fever in these models. In cancer cells, N-(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide has been shown to induce apoptosis and inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide in lab experiments is its potential therapeutic applications, particularly in the fields of cancer research and inflammation. However, a limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the study of N-(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide. One direction is to further investigate its mechanism of action, which may provide insights into its therapeutic potential. Another direction is to explore its potential as a drug candidate for the treatment of cancer and inflammation. Additionally, it may be worthwhile to investigate the safety and toxicity of N-(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis method of N-(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide involves the reaction between 3-(2-chlorophenyl)propanoic acid and 4-aminobenzophenone, followed by the reaction between the obtained intermediate and 2-methylpropanoyl chloride. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
N-(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, it has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.
Propriétés
Nom du produit |
N-(4-{[3-(2-chlorophenyl)propanoyl]amino}phenyl)-2-methylpropanamide |
|---|---|
Formule moléculaire |
C19H21ClN2O2 |
Poids moléculaire |
344.8 g/mol |
Nom IUPAC |
N-[4-[3-(2-chlorophenyl)propanoylamino]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C19H21ClN2O2/c1-13(2)19(24)22-16-10-8-15(9-11-16)21-18(23)12-7-14-5-3-4-6-17(14)20/h3-6,8-11,13H,7,12H2,1-2H3,(H,21,23)(H,22,24) |
Clé InChI |
ICEVJZDJTIOTQD-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2Cl |
SMILES canonique |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(2-methoxyethoxy)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B268259.png)



![2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268266.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B268269.png)

![N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide](/img/structure/B268272.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268273.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B268274.png)
![2-(2,6-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268276.png)
![N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B268279.png)
![N-[2-(allyloxy)phenyl]-3-chlorobenzamide](/img/structure/B268281.png)
![N-[2-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268282.png)